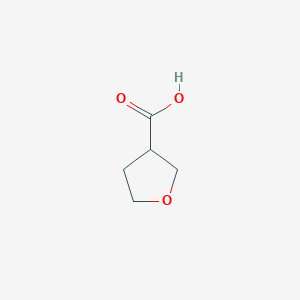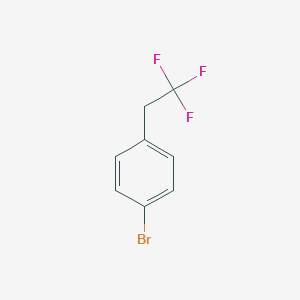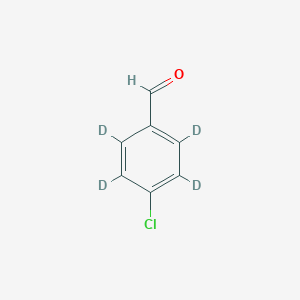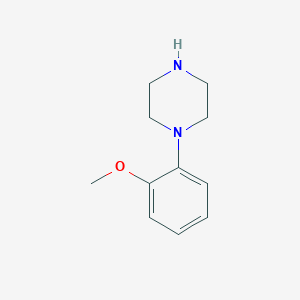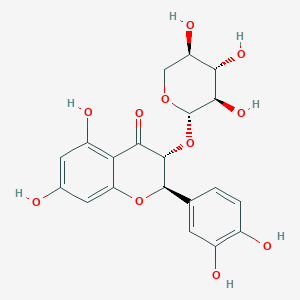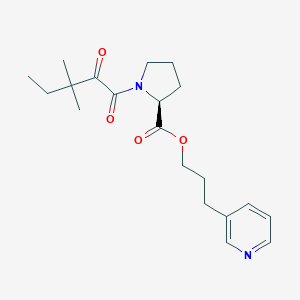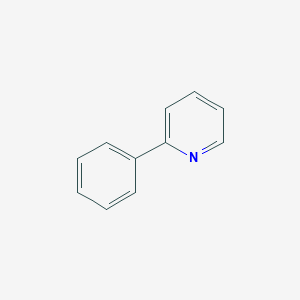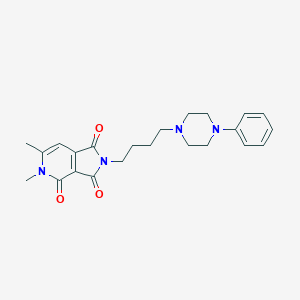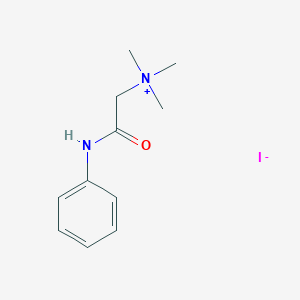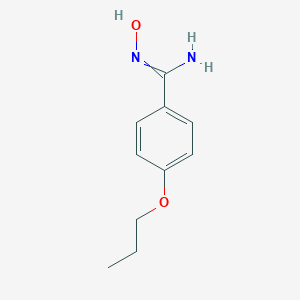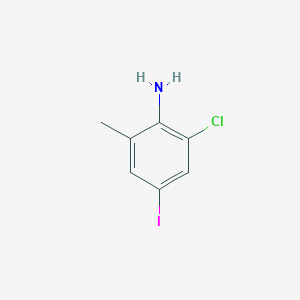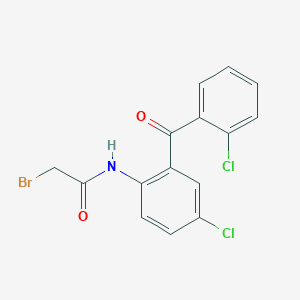
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
概要
説明
The compound "2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" is a complex organic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple halogen atoms and an acetamide group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior of halogenated acetamides.
Synthesis Analysis
The synthesis of halogenated acetamides typically involves the reaction of corresponding aniline derivatives with acyl chlorides or other acylating agents. For example, the synthesis of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration . These methods could potentially be adapted for the synthesis of "2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated acetamides is characterized by the orientation of the phenyl rings and the acetamide unit. For instance, in the structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the 4-bromophenyl fragment forms a dihedral angle with the acetamide unit, and the two benzene rings are also oriented at a specific angle . These dihedral angles influence the overall shape of the molecule and can affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Halogenated acetamides can participate in various chemical reactions, primarily due to the reactivity of the halogen atoms and the acetamide group. The presence of halogens can facilitate substitution reactions, where the halogen is replaced by another group. The acetamide group can also engage in reactions typical of amides, such as hydrolysis or nucleophilic acyl substitution. The specific reactivity patterns would depend on the electronic and steric effects of the substituents present on the aromatic rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetamides are influenced by the presence of halogen atoms and the acetamide moiety. Intermolecular hydrogen bonding, as seen in the crystal structures of related compounds, can significantly affect the melting and boiling points, solubility, and crystal packing of these molecules . The electronic properties, such as dipole moments and electronic spectra, can be altered by the substituents on the aromatic rings, as demonstrated by the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide . Additionally, the presence of halogens can enhance the lipophilicity of the compound, which may influence its biological activity and interaction with biological membranes.
科学的研究の応用
Crystal Structure and Supramolecular Assembly
Research on compounds similar to 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide has focused on understanding their crystal structures and supramolecular assembly. Studies have shown that these compounds exhibit intermolecular hydrogen bonds and weak interactions, which are crucial in forming three-dimensional architectures. This is significant in materials science for designing novel materials with specific properties (Hazra et al., 2014).
Synthesis and Characterization
The synthesis and characterization of similar acetamide derivatives have been extensively studied. These studies are important for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agrochemicals (Zhou & Shu, 2002).
Potential in Pesticide Development
Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to the compound , have been characterized as potential pesticides. This indicates the possibility of using similar compounds in agricultural applications for pest control (Olszewska et al., 2008).
Antimicrobial Activity
Certain acetamide derivatives have shown antimicrobial activity, suggesting the potential use of 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide in developing new antimicrobial agents. This application is critical in the medical field, especially in the context of increasing antibiotic resistance (Gul et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMAWYRGSOSWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203590 | |
| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
CAS RN |
5504-92-7 | |
| Record name | 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5504-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005504927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMO-N-(4-CHLORO-2-(2-CHLOROBENZOYL)PHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK6L8LX7FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

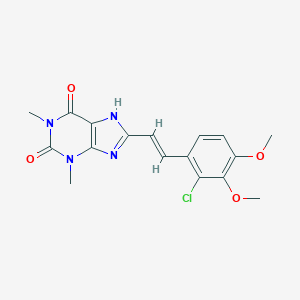
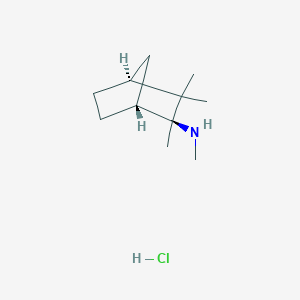
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
